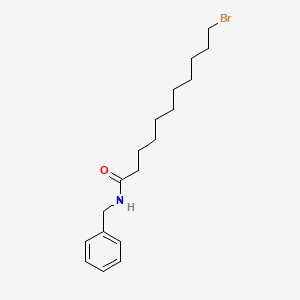
Docosanoic acid;morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Docosanoic acid can be synthesized through the hydrogenation of erucic acid, which is derived from rapeseed oil . The process involves the catalytic hydrogenation of erucic acid in the presence of a metal catalyst such as palladium or nickel under high pressure and temperature conditions.
Morpholine is typically synthesized from diethylene glycol and ammonia through a cyclization reaction . The reaction involves heating diethylene glycol with ammonia in the presence of a catalyst such as zinc oxide at elevated temperatures.
Industrial Production Methods: Industrial production of docosanoic acid involves the extraction and purification of behenic acid from natural sources such as peanut oil and rapeseed oil . The extracted acid is then subjected to further purification processes to obtain high-purity docosanoic acid.
Morpholine is produced industrially by the reaction of diethylene glycol with ammonia under high pressure and temperature conditions . The reaction is carried out in the presence of a catalyst, and the resulting morpholine is purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions: Docosanoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride.
Morpholine undergoes nucleophilic substitution reactions, where the nitrogen atom in the morpholine ring acts as a nucleophile . Common reagents used in these reactions include alkyl halides and acyl chlorides.
Major Products Formed: Oxidation of docosanoic acid typically results in the formation of shorter-chain fatty acids and carbon dioxide . Reduction of docosanoic acid can yield docosanol, a long-chain alcohol.
Nucleophilic substitution reactions of morpholine can produce various substituted morpholine derivatives, depending on the nature of the electrophile used in the reaction .
Applications De Recherche Scientifique
Docosanoic acid and morpholine have a wide range of scientific research applications. In chemistry, docosanoic acid is used as a surfactant and emulsifying agent . In biology, it is used in the study of lipid metabolism and as a component of lipid-based drug delivery systems . In medicine, docosanoic acid is used in the formulation of topical creams and ointments .
Morpholine is used in the synthesis of various pharmaceuticals and agrochemicals . It is also used as a corrosion inhibitor in boiler water treatment and as a solvent in organic synthesis .
Mécanisme D'action
Docosanoic acid exerts its effects by interacting with lipid membranes and altering their fluidity and permeability . It can also act as a precursor for the synthesis of other bioactive lipids.
Morpholine acts as a nucleophile in chemical reactions, where it donates a pair of electrons to form a new chemical bond . In biological systems, morpholine derivatives can interact with various molecular targets, including enzymes and receptors .
Comparaison Avec Des Composés Similaires
Docosanoic acid is similar to other long-chain saturated fatty acids such as stearic acid and palmitic acid . docosanoic acid has a longer carbon chain, which imparts unique physical and chemical properties.
Morpholine is similar to other heterocyclic amines such as piperidine and pyrrolidine . Morpholine’s unique structure, which includes both an oxygen and a nitrogen atom in the ring, gives it distinct reactivity and solubility properties.
List of Similar Compounds:- Stearic acid
- Palmitic acid
- Piperidine
- Pyrrolidine
Propriétés
Numéro CAS |
65520-70-9 |
|---|---|
Formule moléculaire |
C26H53NO3 |
Poids moléculaire |
427.7 g/mol |
Nom IUPAC |
docosanoic acid;morpholine |
InChI |
InChI=1S/C22H44O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;1-3-6-4-2-5-1/h2-21H2,1H3,(H,23,24);5H,1-4H2 |
Clé InChI |
QVIIBOBYIZATCK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)O.C1COCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



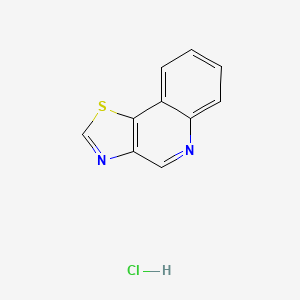
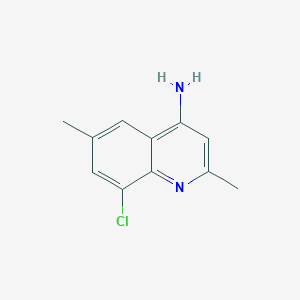
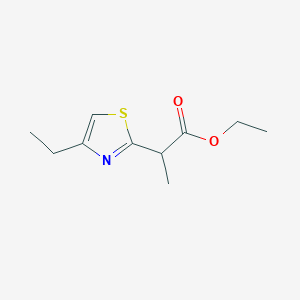
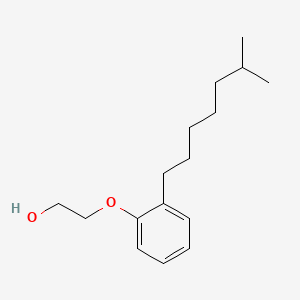

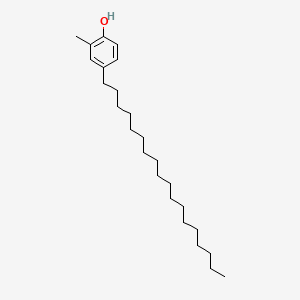
![1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12641480.png)
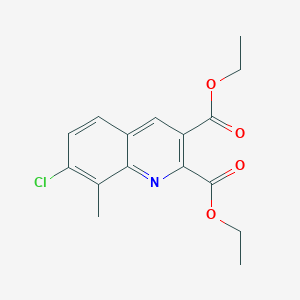

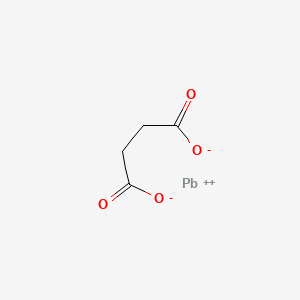
![Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester](/img/structure/B12641506.png)
